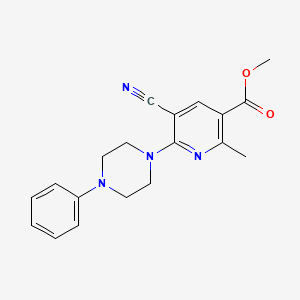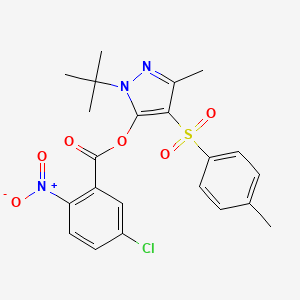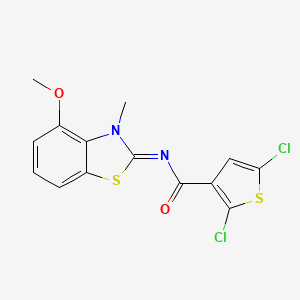![molecular formula C16H14FN3O2S2 B2530639 2-[(3-乙基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]-N-(4-氟苯基)乙酰胺 CAS No. 1252927-25-5](/img/structure/B2530639.png)
2-[(3-乙基-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]-N-(4-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide”, also known as “STL028671” or “2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide”.
Anticancer Research
STL028671 has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research has indicated that compounds with thieno[3,2-d]pyrimidin-4(3H)-one structures can target kinases and other proteins critical for cancer cell survival, making them promising candidates for developing new cancer therapies .
Antiviral Applications
The compound’s structure suggests it could be effective against certain viral infections. Thieno[3,2-d]pyrimidin derivatives have been studied for their antiviral properties, particularly against viruses that rely on specific enzymatic functions for replication. STL028671 could potentially inhibit these enzymes, thereby preventing viral replication and spread .
Anti-inflammatory Agents
STL028671 may also serve as an anti-inflammatory agent. Compounds with similar structures have been found to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes STL028671 a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research into thieno[3,2-d]pyrimidin derivatives has shown potential neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. STL028671 could be explored for its ability to mitigate neuronal damage and improve cognitive function .
Antibacterial Properties
The compound may also exhibit antibacterial properties. Thieno[3,2-d]pyrimidin derivatives have been investigated for their ability to inhibit bacterial growth by targeting bacterial enzymes and cell wall synthesis. STL028671 could be developed as a novel antibacterial agent to combat resistant bacterial strains .
Enzyme Inhibition Studies
STL028671 can be used in enzyme inhibition studies to understand its interaction with various biological targets. By studying its binding affinity and inhibitory effects on specific enzymes, researchers can gain insights into its mechanism of action and potential therapeutic applications .
Pharmacokinetic and Pharmacodynamic Research
The compound is also valuable in pharmacokinetic and pharmacodynamic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing it into a viable drug candidate. These studies help optimize dosing regimens and improve therapeutic efficacy .
Drug Development and Medicinal Chemistry
Finally, STL028671 serves as a lead compound in drug development and medicinal chemistry. Its structure can be modified to enhance its pharmacological properties, reduce toxicity, and improve selectivity. This iterative process is essential for developing new drugs with better therapeutic profiles .
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide
属性
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUBOHPDXBGUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)



